molecular formula C21H32N4O2 B3816407 1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol

1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol

Cat. No. B3816407
M. Wt: 372.5 g/mol
InChI Key: VLZVQXMWOZXLOQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole and its derivatives can be synthesized through various methods. Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .


Chemical Reactions Analysis

Imidazole and its derivatives participate in a wide range of chemical reactions. For example, the formation of one bond can be achieved through N-substituted α-aminoketones and formamide with heat .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, making it amphoteric in nature .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their structure and the biological system they interact with. For example, some imidazole derivatives have shown tumor inhibitory mechanisms due to their antiangiogenic effect and promotion of apoptosis .

Safety and Hazards

Imidazole is classified as corrosive and can pose health risks if improperly handled . It’s always important to refer to the safety data sheet (SDS) of the specific compound for detailed safety and handling information.

Future Directions

Imidazole and its derivatives continue to be an area of active research due to their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

1-[2-[[(1-ethylimidazol-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-2-25-13-10-23-21(25)15-22-14-18-8-4-5-9-20(18)27-17-19(26)16-24-11-6-3-7-12-24/h4-5,8-10,13,19,22,26H,2-3,6-7,11-12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZVQXMWOZXLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=CC=C2OCC(CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol

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